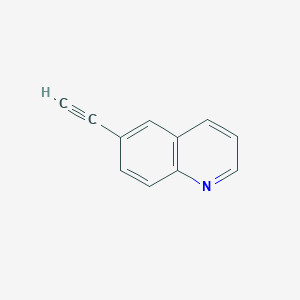

6-Ethynylquinoline

Beschreibung

6-Ethynylquinoline (CAS: 78593-41-6) is a quinoline derivative featuring an ethynyl (–C≡CH) substituent at the 6-position of the heteroaromatic ring. This compound is primarily utilized in biochemical and pharmaceutical research, particularly in click chemistry applications due to the reactive ethynyl group, which enables selective conjugation with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Eigenschaften

IUPAC Name |

6-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZYPFZGQWBPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506582 | |

| Record name | 6-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78593-41-6 | |

| Record name | 6-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylquinoline typically involves the introduction of an ethynyl group to the quinoline ring. One common method is the Sonogashira coupling reaction, where a halogenated quinoline (such as 6-bromoquinoline) reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and catalysts involved .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethynylquinoline undergoes various types of chemical reactions, including:

Electrophilic Substitution: The ethynyl group can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich triple bond.

Nucleophilic Addition: The triple bond in the ethynyl group can also undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly used.

Nucleophilic Addition: Reagents like organometallic compounds (e.g., Grignard reagents) and nucleophiles (e.g., amines, alcohols) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer and Anti-inflammatory Agents

6-Ethynylquinoline serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting cancer and inflammation. Research has shown that derivatives of quinoline compounds exhibit potent biological activities, making them suitable candidates for drug development. For instance, studies have indicated that modifications to the quinoline structure can enhance its efficacy against specific cancer cell lines .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of various this compound derivatives that showed promising results in inhibiting tumor growth in vitro. These compounds were tested against several cancer cell lines, revealing IC50 values significantly lower than those of existing treatments .

Material Science

Fluorescent Dyes

this compound is utilized in the production of fluorescent dyes, which are essential in biological imaging and diagnostics. Its ability to absorb light at specific wavelengths makes it valuable for enhancing visualization techniques in research applications .

Advanced Materials Development

The compound is also explored for its potential in developing advanced materials, such as polymers and coatings that enhance durability and performance. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Environmental Applications

Wastewater Treatment

Recent studies have highlighted the role of this compound in environmental remediation, particularly in treating industrial wastewater containing organic pollutants. Innovative methods utilizing electrochemical membranes have been developed to effectively remove this compound from shale gas wastewater, demonstrating significant removal efficiencies under various conditions .

Case Study: Electrochemical Membrane Technology

A study focused on the use of multi-walled carbon nanotube (CNT) membranes for the removal of this compound from contaminated water sources. The results indicated that the application of a specific voltage enhanced removal rates significantly, showcasing the potential for this technology in practical wastewater treatment scenarios .

Table 1: Summary of Pharmaceutical Applications

| Application Type | Description | Reference |

|---|---|---|

| Anticancer Agents | Synthesis of derivatives with cytotoxic effects | |

| Anti-inflammatory | Modifications leading to reduced inflammation |

Table 2: Environmental Remediation Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Wastewater Treatment | Electrochemical CNT membranes | Removal efficiency > 34% |

| Pollutant Degradation | Biodegradation pathways | Effective transformation observed |

Wirkmechanismus

The mechanism of action of 6-Ethynylquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The ethynyl group can enhance the binding affinity of the compound to its molecular targets, leading to inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective antimicrobial and anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Derivatives

Substituent Electronic Effects

The ethynyl group in 6-Ethynylquinoline is electron-withdrawing due to the sp-hybridized carbon, which reduces electron density on the quinoline ring. This contrasts with electron-donating substituents like methyl (–CH₃) or methoxy (–OCH₃):

- 6-Methylquinoline (CAS: 877-43-0): The methyl group donates electrons via inductive effects, increasing the electron density at the 6-position. This enhances nucleophilic substitution reactivity compared to this compound .

- 6-Methoxy-2-arylquinolines: Methoxy groups at the 6-position (e.g., in methyl 6-methoxy-2-phenylquinoline-4-carboxylate) improve solubility in polar solvents and stabilize intermediates in catalytic reactions via resonance donation .

Key Insight : Ethynyl substituents may favor electrophilic aromatic substitution at positions ortho/para to the substituent, whereas methoxy groups direct reactions to meta positions.

Ethynyl vs. Trimethylsilyl-Protected Ethynyl

- 6-((Trimethylsilyl)ethynyl)quinoline (CAS: 683774-32-5): The silyl group enhances stability and solubility in organic solvents, making it a precursor for this compound. Desilylation under mild acidic or fluoride conditions yields the free ethynyl group .

- This compound: The unprotected ethynyl group enables direct participation in click chemistry, a critical feature for bioconjugation in drug discovery .

Chloro and Ethoxy Substituents

- 6-Chloro-8-ethylquinoline (CAS: Not provided): Chlorine at the 6-position facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), a pathway less accessible to ethynyl-substituted analogs .

- 4-Chloro-6-ethoxyquinoline (CAS: 103862-63-1): Ethoxy groups at the 6-position improve lipophilicity, which is advantageous for membrane permeability in bioactive compounds .

Structural and Positional Effects

- Position 6 vs. Position 4/8: 4-Chloro-6,7-dimethoxyquinoline (CAS: Not provided): Methoxy groups at 6 and 7 positions create steric hindrance, limiting access to the quinoline core for further functionalization. In contrast, the ethynyl group at position 6 in this compound offers a linear geometry, minimizing steric effects .

Data Tables

Table 1: Structural and Electronic Comparison of Quinoline Derivatives

| Compound | Substituent(s) | Electronic Effect | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | –C≡CH at C6 | Electron-withdrawing | Click chemistry, bioconjugation | Drug discovery, imaging probes |

| 6-Methylquinoline | –CH₃ at C6 | Electron-donating | Nucleophilic substitution | Catalysis, material science |

| 6-Methoxy-2-arylquinoline | –OCH₃ at C6, aryl at C2 | Electron-donating | Cross-coupling reactions | P-gp inhibitors |

| 4-Chloro-6-ethoxyquinoline | –Cl at C4, –OCH₂CH₃ at C6 | Mixed effects | Halogenation, ether cleavage | Synthetic intermediates |

Table 2: Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₁H₇N | 153.18 | Ethynyl |

| 6-Methylquinoline | C₁₀H₉N | 143.19 | Methyl |

| 6-((Trimethylsilyl)ethynyl)quinoline | C₁₄H₁₅NSi | 225.36 | Silyl-protected ethynyl |

| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 237.66 | Chloro, methoxy |

Biologische Aktivität

6-Ethynylquinoline is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings and studies.

Chemical Structure and Synthesis

This compound is a derivative of quinoline characterized by the presence of an ethynyl group at the 6-position. The synthesis typically involves the reaction of quinoline derivatives with acetylene or ethynyl halides under specific catalytic conditions. Various methods have been reported for the synthesis of related quinoline compounds, which often serve as precursors for this compound.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives and their evaluation against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with specific substituents exhibited enhanced antibacterial activity, suggesting structure-activity relationships (SAR) that could be explored further in this compound derivatives .

| Compound | Antimicrobial Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 2-Chloro-6-methylquinoline | Strong | E. coli, Pseudomonas aeruginosa |

| Quinoline Hydrazones | Variable | Aspergillus niger, Penicillium citrinum |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In a study focusing on multidrug-resistant gastric carcinoma cells (EPG85-257RDB), it was found that certain quinoline derivatives exhibited low to moderate toxicity while inhibiting the efflux of rhodamine 123, indicating potential as P-glycoprotein (P-gp) inhibitors . This suggests that this compound could play a role in overcoming drug resistance in cancer therapies.

Case Studies and Research Findings

- P-glycoprotein Inhibition : A series of quinoline derivatives were tested for their ability to inhibit P-glycoprotein, a key player in drug resistance. Among these, compounds similar to this compound showed promising results, significantly inhibiting drug efflux at concentrations as low as 10 μM .

- Antifungal Activity : While primarily noted for antibacterial properties, some studies also evaluated antifungal activities of quinoline derivatives. The results indicated that modifications at specific positions could enhance antifungal efficacy, although this compound's activity in this regard requires further investigation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Quinoline derivatives often interfere with metabolic pathways in bacteria and cancer cells, leading to cell death.

- Interaction with DNA : Some studies suggest that quinolines can intercalate into DNA structures, disrupting replication and transcription processes.

- P-glycoprotein Modulation : By inhibiting P-glycoprotein, these compounds may enhance the retention of chemotherapeutic agents within cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.